1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one
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Overview
Description
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is a complex organic compound with a unique structure that includes a xanthene core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-hydroxyacetophenone under acidic conditions to form an intermediate, which is then reacted with phthalic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar structure but lacks the xanthene core.
1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one: Similar functional groups but different core structure.
Uniqueness
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one is unique due to its xanthene core, which imparts distinct chemical and physical properties. This core structure is responsible for its fluorescence, making it useful in various applications such as fluorescent dyes and imaging agents .
Properties
Molecular Formula |
C22H16O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]xanthen-9-one |
InChI |
InChI=1S/C22H16O6/c1-26-14-8-6-13(7-9-14)18(24)12-27-15-10-17(23)21-20(11-15)28-19-5-3-2-4-16(19)22(21)25/h2-11,23H,12H2,1H3 |
InChI Key |
PYWOFTSVPNXJRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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